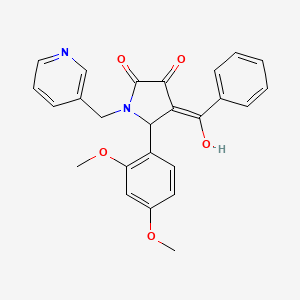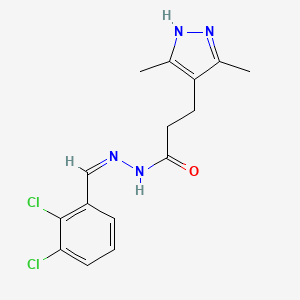![molecular formula C15H13BrN2O4 B3904215 3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE](/img/structure/B3904215.png)
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Overview
Description
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a brominated pyridine ring and a dimethoxy isobenzofuranone moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-bromo-2-pyridylamine with 6,7-dimethoxyisobenzofuranone under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The brominated pyridine ring and the dimethoxy isobenzofuranone moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-bromopyridine-2-carboxamide
- 5-Bromo-2-chloro-3-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
Uniqueness
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-[(5-bromopyridin-2-yl)amino]-6,7-dimethoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-20-10-5-4-9-12(13(10)21-2)15(19)22-14(9)18-11-6-3-8(16)7-17-11/h3-7,14H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNWGSHSRYQJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3904132.png)
![(4E)-1-(3-chlorophenyl)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3904154.png)
![N-[3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-4-nitrobenzamide](/img/structure/B3904173.png)
![2-iodo-N-[1-{[(4-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B3904180.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B3904191.png)

![4-(4-Chlorobenzoyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(pyridin-3-YL)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B3904193.png)
![N-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B3904195.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3904202.png)
![ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904221.png)
![5-ethyl-4-methyl-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3904225.png)
![2-bromo-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904232.png)
![2-[2-(4-methoxyphenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B3904235.png)
